molecular formula C19H18Cl2N2O3S B3036621 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 383148-73-0

3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B3036621
CAS RN: 383148-73-0
M. Wt: 425.3 g/mol
InChI Key: XDKDUEJYRJCKTC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a dichlorobenzyl group, an ethyl group, a sulfonyl group, and an imidazolone group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dichlorobenzyl group could potentially be introduced via a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the imidazolone ring. The dichlorobenzyl and sulfonyl groups are likely to be electron-withdrawing, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the dichlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the dichlorobenzyl and sulfonyl groups could potentially make the compound more polar .

Scientific Research Applications

Chemical Synthesis and Compound Formation

Research has shown that compounds related to 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one are involved in complex chemical synthesis processes. For instance, similar compounds have been synthesized through reactions involving 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene, leading to the formation of unique nickel complexes characterized by single X-ray diffraction studies (Bermejo et al., 2000).

Biological and Pharmacological Screening

Derivatives of compounds structurally similar to this compound have been explored for their biological and pharmacological potential. A study synthesized various substituted molecules to be screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Electrophysiological Activity Research

Research has also been conducted on analogues of class III antiarrhythmic agents, where the molecular structure of such compounds includes elements similar to this compound. These studies focus on the electrophysiological activity on cardiac tissues and the development of potential therapeutic agents (Lis et al., 1987).

Catalysis and Green Chemistry

Compounds with structural similarities have been used in catalysis, particularly in the synthesis of other complex molecules. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as a catalyst for synthesizing polyhydroquinoline derivatives, indicating the potential role of such compounds in facilitating green chemical processes (Khaligh, 2014).

Membrane Science and Fuel Cell Research

In membrane science, polymers containing bulky imidazole groups, similar in structure to the compound , have been synthesized for use in alkaline anion exchange membranes (AEMs) for fuel cells. This highlights the compound's potential application in the development of new materials for energy technologies (Yang et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. For example, compounds containing dichlorobenzyl groups can be hazardous and cause skin irritation .

Future Directions

Future research could explore the synthesis, properties, and potential applications of the compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity, and testing its biological activity .

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1-ethyl-4-(4-methylphenyl)sulfonylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3S/c1-3-22-12-18(27(25,26)15-7-4-13(2)5-8-15)23(19(22)24)11-14-6-9-16(20)17(21)10-14/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKDUEJYRJCKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N(C1=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115870
Record name 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383148-73-0
Record name 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383148-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
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3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 3
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3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 4
3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 5
3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 6
3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

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